![molecular formula C11H14N2OS B115924 N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide CAS No. 145300-45-4](/img/structure/B115924.png)

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

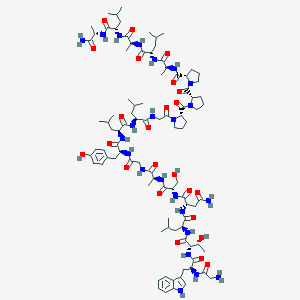

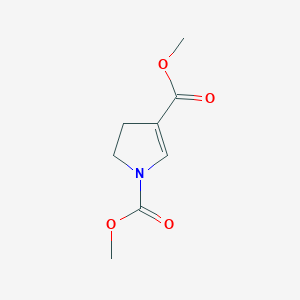

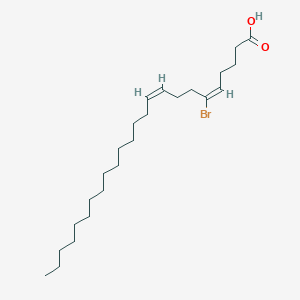

“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C11H14N2OS . It has a molecular weight of 222.31 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N’- phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involved the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” consists of a thiazolidine ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group attached to the phenyl ring .Physical And Chemical Properties Analysis

“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 467.2±45.0 °C at 760 mmHg, and a flash point of 236.4±28.7 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives have been extensively investigated for their antimicrobial properties. Research by Baviskar et al. (2013) and Incerti et al. (2017) synthesized and evaluated new thiazolidinone derivatives, demonstrating potent antimicrobial activities against a variety of bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential in addressing drug-resistant microbial infections Baviskar, S. S. Khadabadi, S. Deore, 2013; Incerti, M. et al., 2017.

Anti-inflammatory and Antioxidant Properties

Compounds containing the N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide moiety have shown promising anti-inflammatory and antioxidant activities. A study by Koppireddi et al. (2013) highlighted the synthesis of novel thiazolidinone derivatives with significant antioxidant and anti-inflammatory effects, demonstrating their therapeutic potential in managing inflammatory diseases and oxidative stress Koppireddi, S. et al., 2013.

Anticancer Activity

The synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives has also been explored for anticancer applications. Research by Evren et al. (2019) focused on the development of new derivatives as anticancer agents, with some compounds showing high selectivity and efficacy against human lung adenocarcinoma cells Evren, A. et al., 2019.

Anticonvulsant and Alpha-Glucosidase Inhibitory Activity

Further studies have extended the application of these compounds to the neurological domain and diabetes management. Senthilraja and Alagarsamy (2012) reported the synthesis of thiazolidinone derivatives with notable anticonvulsant activities, offering potential new treatments for epilepsy Senthilraja, M., & Alagarsamy, V., 2012. Additionally, compounds evaluated by Koppireddi et al. (2014) exhibited significant α-glucosidase inhibitory activity, suggesting their use in managing postprandial hyperglycemia in diabetics Koppireddi, S. et al., 2014.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUASLMFNMSSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594821 |

Source

|

| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide | |

CAS RN |

145300-45-4 |

Source

|

| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)

![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)